REACTION_SMILES
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[CH3:18][OH:19].[Cl:1][c:2]1[cH:3][c:4]([O:11][CH:12]([CH3:13])[CH3:14])[c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1.[NH2:16][NH2:17].[OH2:15]>>[Cl:1][c:2]1[cH:3][c:4]([O:11][CH:12]([CH3:13])[CH3:14])[c:5]([NH2:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1cc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)Oc1cc(Cl)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |